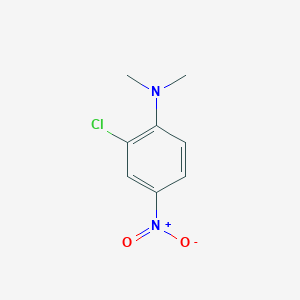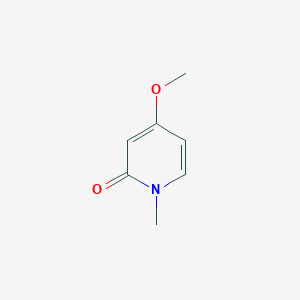
4-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a chemical compound with the molecular formula C14H19NO It is characterized by the presence of an indene moiety linked to a piperidine ring through an ether linkage
科学的研究の応用
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with piperidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1H-indene-5-ol and piperidine.
Reagents: A suitable base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Reflux for several hours, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the indene moiety to a fully saturated indane ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated indane derivatives.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2,3-dihydro-1H-inden-5-yloxy)ethylpiperidine: Similar structure with an ethyl linker instead of a direct ether linkage.
4-(2,3-dihydro-1H-inden-5-yloxy)methylpiperidine: Contains a methyl linker, offering different steric and electronic properties.
Uniqueness
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13/h4-5,10,13,15H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNRWQZRAGHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589389 |
Source


|
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245057-72-1 |
Source


|
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














